N-butyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
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Overview
Description
N-butyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound that belongs to the class of imidazoquinazolines This compound is characterized by its unique structure, which includes an imidazoquinazoline core, a butyl group, and a sulfanyl group attached to a methylphenyl moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-aminothiazole derivatives, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their activity . For instance, in the case of cancerous cells, these compounds may inhibit the proliferation of the cells .
Biochemical Pathways
It is known that similar compounds affect various biochemical pathways involved in the proliferation of cancerous cells .
Result of Action
Similar compounds have been shown to inhibit the proliferation of various types of cancerous cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazoquinazoline core.
Introduction of the Butyl Group: The butyl group is introduced through a nucleophilic substitution reaction, where a suitable butylating agent reacts with the imidazoquinazoline intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the methylphenyl moiety through a thiolation reaction, using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazoquinazoline core can be reduced to form alcohols.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or aryl halides as reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Medicinal Chemistry:
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study various biological processes, particularly those involving sulfanyl and imidazoquinazoline moieties.
Comparison with Similar Compounds
N-butyl-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can be compared with other imidazoquinazoline derivatives:
Similar Compounds: Other imidazoquinazoline derivatives include compounds with different alkyl or aryl groups attached to the core structure.
Uniqueness: The presence of the butyl group and the sulfanyl group attached to a methylphenyl moiety distinguishes this compound from other similar derivatives, potentially imparting unique biological or chemical properties.
Properties
IUPAC Name |
N-butyl-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-3-4-13-25-21(29)14-20-23(30)28-22(26-20)18-7-5-6-8-19(18)27-24(28)31-15-17-11-9-16(2)10-12-17/h5-12,20H,3-4,13-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWHKTGVYBPHMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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